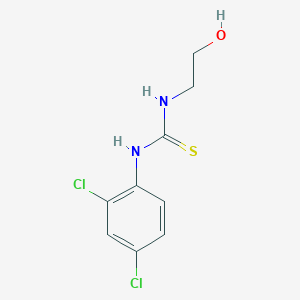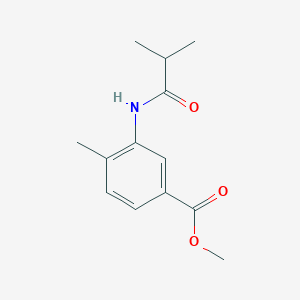![molecular formula C19H14BrNO3 B4686882 5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid](/img/structure/B4686882.png)
5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid
Overview
Description
5-bromo-2-[(1-naphthylacetyl)amino]benzoic acid, commonly known as BAN, is a synthetic compound that has been widely used in scientific research. BAN belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to exhibit potent anti-inflammatory and analgesic properties.
Mechanism of Action
BAN acts by inhibiting the activity of COX and reducing the production of prostaglandins. Prostaglandins are involved in the inflammatory response and are responsible for the pain and swelling associated with inflammation. By inhibiting COX, BAN reduces the production of prostaglandins and thereby reduces inflammation and pain. BAN also inhibits the production of NO, which is involved in the inflammatory response and contributes to the development of pain.
Biochemical and Physiological Effects:
BAN has been shown to reduce inflammation and pain in various animal models. It has also been found to reduce fever, another symptom of inflammation. BAN has been shown to inhibit the production of prostaglandins and NO, which are involved in the inflammatory response. BAN has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
BAN has several advantages for lab experiments. It is easy to synthesize and purify, and it has been extensively studied for its anti-inflammatory and analgesic properties. BAN has been used in various animal models of inflammation and pain, and its effects have been well-documented. However, BAN also has some limitations. It has been found to have some toxicity in vitro and in vivo, and its effects on human subjects have not been extensively studied. BAN also has a relatively short half-life, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on BAN. One area of interest is the development of new derivatives of BAN that may have improved anti-inflammatory and analgesic properties. Another area of interest is the study of the mechanisms of action of BAN and its derivatives, which may lead to the development of new drugs for the treatment of inflammation and pain. BAN and its derivatives may also have potential applications in the treatment of other diseases, such as cancer and Alzheimer's disease, and further research in these areas is warranted.
Scientific Research Applications
BAN has been extensively studied for its anti-inflammatory and analgesic properties. It has been found to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are mediators of inflammation and pain. BAN has also been shown to inhibit the production of nitric oxide (NO), a molecule that is involved in the inflammatory response. BAN has been used in various animal models of inflammation and pain, such as carrageenan-induced paw edema and acetic acid-induced writhing, and has been found to reduce inflammation and pain in a dose-dependent manner.
properties
IUPAC Name |
5-bromo-2-[(2-naphthalen-1-ylacetyl)amino]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO3/c20-14-8-9-17(16(11-14)19(23)24)21-18(22)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2,(H,21,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEHEEAEGDLDTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC3=C(C=C(C=C3)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-carboxybutanoyl)amino]-3-methylbenzoic acid](/img/structure/B4686799.png)
![2-({4-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1-piperazinyl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B4686807.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-bromo-2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686809.png)
![5-(2-furyl)-N-(1-methyl-1H-benzimidazol-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4686810.png)
![ethyl 5-(aminocarbonyl)-4-methyl-2-{[(4-propyl-1-piperazinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4686821.png)
![ethyl 1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4686836.png)
![4-({2-[(4-methylphenyl)(methylsulfonyl)amino]butanoyl}amino)benzamide](/img/structure/B4686844.png)

![N-(2-chlorophenyl)-4-(2-{[(2-furylmethyl)amino]carbonothioyl}hydrazino)-4-oxobutanamide](/img/structure/B4686864.png)
![2-[2-(4-tert-butylbenzoyl)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B4686871.png)
![methyl 4-{[(6-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}benzoate](/img/structure/B4686877.png)

![3-{5-[2-(allyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B4686895.png)
